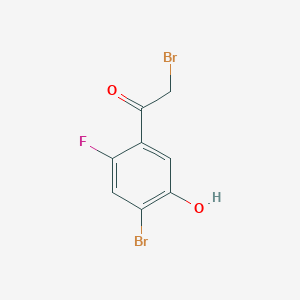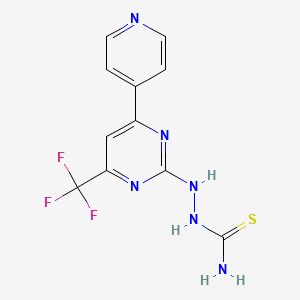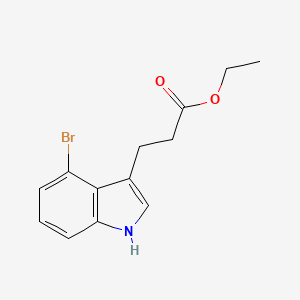
2-(Difluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)biphenyl is an organic compound characterized by the presence of a difluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethylating agents such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R are used . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds, forming difluoromethylated products.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)biphenyl often employs large-scale difluoromethylation processes. These methods leverage metal-based catalysts to transfer the CF₂H group to aromatic substrates efficiently . The process conditions are optimized to ensure high yield and purity, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products:
Oxidation: Difluoromethyl alcohols, ketones.
Reduction: Methylated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(Difluoromethyl)biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)biphenyl exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The strong electron-withdrawing nature of the difluoromethyl group influences the compound’s reactivity and binding affinity to biological targets. This property is exploited in drug design to enhance the efficacy and selectivity of therapeutic agents .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)biphenyl
- 2-(Chloromethyl)biphenyl
- 2-(Bromomethyl)biphenyl
Comparison: 2-(Difluoromethyl)biphenyl is unique due to the presence of two fluorine atoms, which impart distinct electronic properties compared to its analogs. For instance, 2-(Trifluoromethyl)biphenyl has three fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain contexts . The difluoromethyl group also offers a balance between stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H10F2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
AMSVWDFSTNMNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


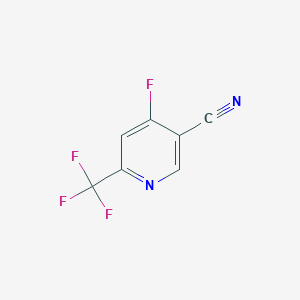
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
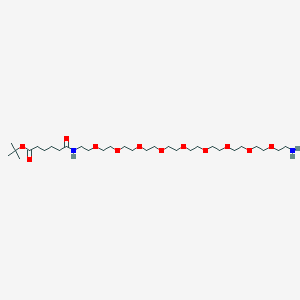
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
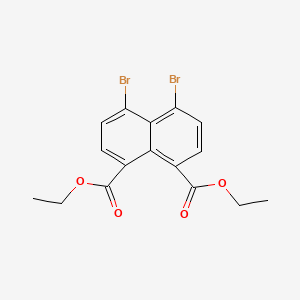

![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
